![molecular formula C20H18F3N5O4 B2817027 Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate CAS No. 878730-40-6](/img/structure/B2817027.png)
Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl ester group, a purine group, an imidazole group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine and imidazole groups are heterocyclic compounds that contain nitrogen . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ethyl ester group could make it more lipophilic, while the trifluoromethyl group could increase its stability and electronegativity .Scientific Research Applications
Antioxidant Potential
Imidazole-containing compounds often possess antioxidant activity. Although direct data on this specific compound is limited, related derivatives have demonstrated scavenging potential against free radicals .
Anti-Inflammatory and Analgesic Effects
Indole derivatives (which share structural similarities with imidazoles) have anti-inflammatory and analgesic properties. Investigating whether Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate exhibits similar effects could be valuable .
Ulcerogenic Activity
Understanding the ulcerogenic potential of this compound is crucial. Comparing its ulcerogenic index with standard drugs like indomethacin and celecoxib would provide insights into its safety profile .
Drug Development
Imidazole serves as a synthon for developing new drugs. Investigating whether Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate can be a precursor for novel therapeutic agents is an exciting avenue .
Other Biological Activities
Exploring additional activities such as antitumor, antidiabetic, and antiviral effects would enhance our understanding of this compound’s potential .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O4/c1-4-32-14(29)10-27-17(30)15-16(25(3)19(27)31)24-18-26(15)9-11(2)28(18)13-7-5-12(6-8-13)20(21,22)23/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUPRNABPKSPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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